![molecular formula C11H9NO3S B12858405 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a methylthio group and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The acrylic acid moiety can be introduced through a subsequent reaction with an appropriate acrylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acrylic acid moiety can be reduced to the corresponding propionic acid derivative.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Propionic acid derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
科学的研究の応用
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzoxazole ring can engage in π-π stacking interactions, while the acrylic acid moiety can form hydrogen bonds with target proteins.
類似化合物との比較
Similar Compounds
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid: Similar structure but with the acrylic acid moiety at a different position.
2-(Methylthio)benzoxazole: Lacks the acrylic acid moiety.
Benzoxazole-4-carboxylic acid: Lacks the methylthio group.
Uniqueness
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid is unique due to the combination of the benzoxazole ring, methylthio group, and acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
(E)-3-(2-methylsulfanyl-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-11-12-10-7(5-6-9(13)14)3-2-4-8(10)15-11/h2-6H,1H3,(H,13,14)/b6-5+ |
InChIキー |
PMEDUCXJRZDFPG-AATRIKPKSA-N |
異性体SMILES |
CSC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
正規SMILES |
CSC1=NC2=C(C=CC=C2O1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



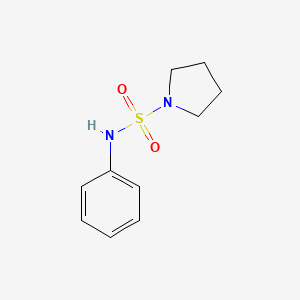
![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)

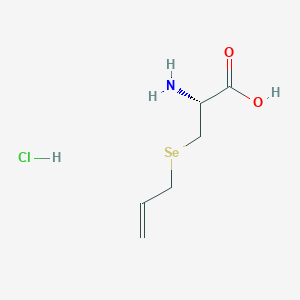

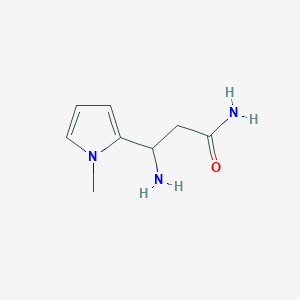
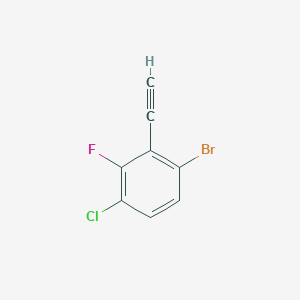

![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)
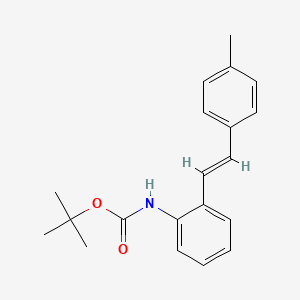
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
